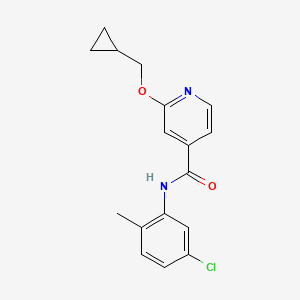

N-(5-chloro-2-methylphenyl)-2-(cyclopropylmethoxy)isonicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-chloro-2-methylphenyl)-2-(cyclopropylmethoxy)isonicotinamide, also known as CPI-1189, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Cyclization and Spirocyclic Compounds Synthesis

Isonicotinamides with specific substituents undergo cyclization when induced by an electrophile, leading to the formation of spirocyclic compounds. This process results in the dearomatization of both nucleophilic and electrophilic heterocycles, highlighting the compound's utility in synthesizing complex molecular structures (H. Brice & J. Clayden, 2009).

Radiolabeled Compounds for PET Imaging

The synthesis of carbon-11-labeled isonicotinamides demonstrates the compound's potential as a PET imaging agent for investigating GSK-3 enzyme activity in Alzheimer's disease. These labeled compounds were prepared with high radiochemical yield and purity, offering a tool for neuroimaging studies (Mingzhang Gao, Min Wang, & Q. Zheng, 2017).

Antitumor Medicines Development

N-(2-nitroxyethyl)isonicotinamide and its complexes with PdCl2 and PtCl2 were synthesized, showing potential as antitumor medicines. X-ray diffraction analysis established the structures of these complexes, contributing to the development of new chemotherapeutic agents (B. S. Fedorov et al., 2001).

Anticonvulsant Agents Discovery

A new series of N-substituted-3-chloro-2-azetidinone derivatives were synthesized and exhibited excellent anticonvulsant activity without neurotoxicity. This finding suggests the compound's significance in creating new treatments for epilepsy (Hozaifa Hasan et al., 2011).

Supramolecular Chemistry and Co-crystal Formation

Isonicotinamide's use in co-crystallization with various carboxylic acids to form new solid forms illustrates its role in supramolecular chemistry. These co-crystals and hydrates offer insights into hydrogen bonding and noncovalent interactions, contributing to the understanding of crystal engineering (Yuting Zhang et al., 2021).

Eigenschaften

IUPAC Name |

N-(5-chloro-2-methylphenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O2/c1-11-2-5-14(18)9-15(11)20-17(21)13-6-7-19-16(8-13)22-10-12-3-4-12/h2,5-9,12H,3-4,10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLXHJDPFYDNBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=NC=C2)OCC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methylphenyl)-2-(cyclopropylmethoxy)isonicotinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-5-nitrobenzoate](/img/structure/B2633468.png)

![N-Methyl-4-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]benzamide](/img/structure/B2633469.png)

![8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid 5,5-dioxide](/img/structure/B2633472.png)

![(Z)-4-(N-butyl-N-ethylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2633473.png)

![N,2-bis(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2633475.png)

![2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2633477.png)